molecular formula C21H18N4O3 B3006224 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide CAS No. 847388-03-8

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide

Cat. No.: B3006224
CAS No.: 847388-03-8
M. Wt: 374.4
InChI Key: HSBKPNRYSJYYPE-UHFFFAOYSA-N
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Description

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
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Scientific Research Applications

Antineoplastic Activity

A series of substituted derivatives were synthesized as part of ongoing efforts to develop new antineoplastic agents. These derivatives underwent evaluation through the National Cancer Institute's in vitro disease human cell screening panel assay. Certain compounds exhibited a variable degree of antineoplastic activity against some cell lines tested, with specific derivatives showing promising in vitro antineoplastic activity with selectivity against all cell lines tested. This suggests potential applications in cancer therapy (A. Abdel-Hafez, 2007).

Synthesis and Evaluation for Medical Imaging

Research into radiolabelled, nonpeptide angiotensin II antagonists for imaging of angiotensin II, AT1 receptor, led to the development of compounds with potent and selective ligands for the AT1 receptor. This work is crucial for advancing medical imaging techniques, especially for cardiovascular diseases (Terence G Hamill et al., 1996).

Development of Fluorescent Sensors

The synthesis of biologically active fused imidazo[1,2-a]pyrimidines through A3 coupling and 6-endo-dig cyclization using copper oxide nanoparticles under solvent-free conditions led to compounds with potential as fluorescent sensors for zinc ion. This application is significant for environmental monitoring and biological research (Manish Rawat & D. Rawat, 2018).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents. Though none displayed significant antisecretory activity, several demonstrated good cytoprotective properties, indicating their potential application in treating ulcerative conditions (J. Starrett et al., 1989).

Optical Properties and Material Applications

Research into the optical properties of imidazo[1,2-a]pyrimidines, including the effect of electron-donating and electron-withdrawing substitution on fluorescence intensities, has implications for the development of materials with specific optical characteristics. This research can lead to applications in materials science and engineering (G. Volpi et al., 2017).

Future Directions

Future research could focus on the development of more effective compounds for treating various diseases. For instance, a novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized, and the synthesized compounds have been evaluated for their in vitro cytotoxic activity against different human cancer cell lines .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-18-7-4-3-6-15(18)20(26)23-16-12-14(8-9-19(16)28-2)17-13-25-11-5-10-22-21(25)24-17/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBKPNRYSJYYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.